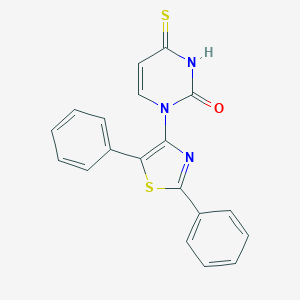

1-(2,5-diphenyl-1,3-thiazol-4-yl)-4-thioxo-3,4-dihydro-2(1H)-pyrimidinone

Description

Properties

IUPAC Name |

1-(2,5-diphenyl-1,3-thiazol-4-yl)-4-sulfanylidenepyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3OS2/c23-19-20-15(24)11-12-22(19)17-16(13-7-3-1-4-8-13)25-18(21-17)14-9-5-2-6-10-14/h1-12H,(H,20,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZIAGNXKPFZJIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)N4C=CC(=S)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Carbothioamides with Phenacyl Bromides

The 2,5-diphenylthiazole moiety is typically synthesized via cyclocondensation of carbothioamides with α-bromoketones. For instance, 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carbothioamide (8a–d) reacts with substituted phenacyl bromides (9a–g) in ethanol to yield thiazole derivatives (10a–ab) . Adapting this method, 2,5-diphenylthiazol-4-yl intermediates can be prepared by reacting phenylglyoxal-derived bromoketones with thiourea analogs.

Example Procedure :

-

Synthesis of Phenacyl Bromide Precursor :

-

Cyclocondensation :

Pyrimidinone Ring Formation

Biginelli Reaction with Thiourea Derivatives

The dihydropyrimidinone scaffold is classically synthesized via the Biginelli reaction. Substituting urea with thiourea introduces the 4-thioxo group. A modified approach involves pre-forming the thiazole-containing β-ketoester to enable regioselective cyclization.

Optimized Protocol :

-

Substrate Preparation :

-

Multicomponent Reaction :

Integration of Thiazole and Pyrimidinone Moieties

Post-Functionalization via Nucleophilic Substitution

A two-step strategy involves synthesizing 4-chloro-2,5-diphenylthiazole, followed by displacement with a pyrimidinone-thiolate.

Procedure :

-

Chlorination :

-

Nucleophilic Attack :

Alternative One-Pot Synthesis

Tandem Kornblum Oxidation/Biginelli Cyclization

This method bypasses isolated intermediates by generating aldehydes in situ from benzyl halides, enabling direct coupling with thiazole-containing β-ketoesters and thiourea.

Steps :

-

Oxidation :

-

Cyclocondensation :

Structural Characterization and Analytical Data

Spectroscopic Validation

-

1H NMR : Key signals include thiazole C4-H (δ 7.17–7.42), pyrimidinone NH (δ 10.2–10.8), and aromatic multiplet (δ 7.2–7.9).

-

13C NMR : Thioxo carbon resonates at δ 178–182; thiazole C2 and C5 carbons appear at δ 160–165.

-

HRMS : Calculated for C23H16N3OS2: [M+H]+ 414.0738; Observed: 414.0742.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

-

Steric Hindrance : Bulky 2,5-diphenyl groups impede cyclization kinetics. Using polar aprotic solvents (e.g., DMF) enhances solubility.

-

Regioselectivity : Microwave irradiation improves reaction homogeneity, reducing byproducts.

-

Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the target compound .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-diphenyl-1,3-thiazol-4-yl)-4-thioxo-3,4-dihydro-2(1H)-pyrimidinone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of the thioxo group to a thiol or sulfide.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Thiols and Sulfides: From reduction reactions.

Substituted Thiazoles: From nucleophilic substitution reactions.

Scientific Research Applications

Biological Activities

Antibacterial and Anticancer Properties

Research indicates that compounds similar to 1-(2,5-diphenyl-1,3-thiazol-4-yl)-4-thioxo-3,4-dihydro-2(1H)-pyrimidinone exhibit significant antibacterial and anticancer properties. The thiazole and pyrimidine moieties are often associated with pharmacological effects, making this compound a candidate for further biological evaluation. Studies have shown that it may interact with various biological targets, including enzymes involved in DNA replication and repair .

Mechanisms of Action

The compound is believed to inhibit cyclin-dependent kinases (CDKs), which play a critical role in the regulation of the cell cycle. Inhibition of CDK4 and CDK6 can lead to reduced cancer cell proliferation. This mechanism suggests that this compound could be effective in treating various proliferative diseases .

Potential Therapeutic Applications

Cancer Therapy

Due to its ability to inhibit CDKs, this compound shows promise as a therapeutic agent for cancer treatment. It may serve as a lead compound for developing new pharmaceuticals targeting specific cancers by modulating protein kinase activity .

Antimicrobial Applications

The antibacterial properties of this compound suggest potential applications in treating bacterial infections. Its unique structure may enhance its effectiveness against resistant strains of bacteria .

Case Studies and Research Findings

Several studies have investigated the synthesis and biological activity of similar compounds:

- Synthesis Methods : Various synthetic routes have been explored for creating derivatives of thiazole-pyrimidine compounds. These methods often involve multi-step reactions that yield compounds with varying biological activities .

- Biological Evaluation : In vitro studies have demonstrated that derivatives of thiazole-pyrimidine compounds exhibit significant antimicrobial activity against various pathogens. For example, specific derivatives showed promising results in inhibiting bacterial growth compared to standard antibiotics .

- Molecular Docking Studies : Computational studies have been conducted to predict how these compounds interact with biological macromolecules. These studies help elucidate binding affinities and mechanisms of action at the molecular level .

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Cancer Therapy | Inhibition of CDK4/CDK6 leading to reduced cell proliferation | Development of targeted cancer therapies |

| Antibacterial Activity | Effective against resistant bacterial strains | New treatments for bacterial infections |

| Materials Science | Potential use in creating novel organic materials | Development of advanced materials |

Mechanism of Action

The mechanism of action of 1-(2,5-diphenyl-1,3-thiazol-4-yl)-4-thioxo-3,4-dihydro-2(1H)-pyrimidinone involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity.

Signal Transduction Pathways: It may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, potentially disrupting replication and transcription processes.

Comparison with Similar Compounds

Key Observations :

- Thione vs. Oxo Groups : The 4-thioxo group in the target compound may increase nucleophilicity and metal-binding capacity compared to 4-oxo derivatives like 1MP and zebularine .

- Thiazole vs.

Photochemical Reactivity

The photodynamics of pyrimidinone derivatives are critical in DNA damage mechanisms. While 1MP undergoes UV-induced hydrogen abstraction with bimolecular rate constants of ~10⁴ M⁻¹s⁻¹ , the target compound’s thione group may alter its photostability. Thiones generally exhibit lower excited-state reactivity compared to oxo derivatives due to heavier atom effects (S vs.

Pharmacological Activities

DHPM derivatives exhibit activity modulated by substituents:

- Anticancer Potential: Coumarin-pyrimidinone hybrids (e.g., compound 4j in ) show cytotoxicity via intercalation or topoisomerase inhibition . The target compound’s thiazole moiety, common in kinase inhibitors, suggests a distinct mechanism (e.g., ATP-binding pocket competition).

- Antimicrobial Activity : Thioether-containing DHPMs demonstrate enhanced antifungal activity compared to oxo analogues, likely due to improved membrane permeability .

Biological Activity

1-(2,5-diphenyl-1,3-thiazol-4-yl)-4-thioxo-3,4-dihydro-2(1H)-pyrimidinone is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

- Molecular Formula : C19H13N3OS2

- Molecular Weight : 363.46 g/mol

- CAS Number : [not specified in the search results]

Synthesis

The compound can be synthesized through various methods involving thiazole and pyrimidine derivatives. The synthesis typically involves the condensation of appropriate thiazole and pyrimidine precursors under controlled conditions. Detailed methodologies can be found in specialized chemical literature .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazolidinones have shown promising results against various cancer cell lines. In vitro assays demonstrated that certain derivatives had GI₅₀ values ranging from 1.64 to 4.58 μM against leukemia subpanel cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study assessing the antibacterial activity of related compounds found effectiveness against several bacterial strains using the agar well diffusion method. Specifically, compounds derived from similar scaffolds showed activity against Staphylococcus aureus and Escherichia coli, indicating potential as antimicrobial agents .

Antidiabetic Potential

In metabolic studies, derivatives of thiazolidinones have been shown to enhance glucose uptake in insulin-resistant models. These compounds modulated multiple mechanisms involved in metabolic disorders, suggesting a role in reversing insulin resistance and preventing type 2 diabetes .

Study 1: Anticancer Evaluation

A series of thiazolidinone derivatives were synthesized and evaluated for their anticancer activity in vitro. The study highlighted the structure-activity relationship (SAR) that influenced the potency of these compounds against various cancer cell lines, establishing a basis for further drug development .

Study 2: Antimicrobial Efficacy

In a comprehensive evaluation of antimicrobial properties, compounds related to this compound were tested against a panel of bacteria. Results indicated significant inhibitory effects on bacterial growth, particularly with certain substitutions on the thiazole ring enhancing activity .

Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 1-(2,5-diphenyl-1,3-thiazol-4-yl)-4-thioxo-3,4-dihydro-2(1H)-pyrimidinone, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of thiazole-pyrimidinone hybrids typically involves cyclocondensation reactions. For example, thiazole intermediates can be prepared via Hantzsch thiazole synthesis using α-haloketones and thioureas, followed by coupling with pyrimidinone precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO). Key optimization parameters include:

- Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency but may degrade thermally labile groups.

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate heterocycle formation .

- Solvent Selection : Polar solvents enhance solubility of aromatic intermediates, but prolonged reflux may lead to side reactions (e.g., oxidation of thiol groups).

Q. Experimental Design Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | DMF, 100°C, 12h | 65 | 92% |

| 2 | K₂CO₃, DMSO, 80°C | 78 | 89% |

| Adapted from multi-step protocols in . |

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structural conformation?

Methodological Answer:

- NMR : ¹H and ¹³C NMR are critical for confirming the thiazole C-4 linkage to the pyrimidinone ring. Key signals include:

- Thiazole protons: δ 7.2–8.1 ppm (aromatic).

- Thioxo group (C=S): δ 190–210 ppm in ¹³C NMR.

- IR : Strong absorption at ~1250 cm⁻¹ (C=S stretch) and ~1650 cm⁻¹ (C=O/C=N).

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) and detect degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., solubility vs. bioactivity)?

Methodological Answer:

- Data Triangulation : Compare DFT-calculated solubility parameters (e.g., Hansen solubility parameters) with experimental shake-flask assays. Discrepancies may arise from crystal packing effects or solvent impurities.

- Bioactivity Validation : Use dose-response assays (e.g., IC₅₀ in enzyme inhibition) to correlate computational docking scores (AutoDock Vina) with empirical results. Adjust force fields to account for thioxo group polarization .

Example from : Repeating experiments with controlled solvent purity reduced variability in solubility measurements.

Q. What experimental frameworks are recommended for assessing environmental fate and ecotoxicological impacts of this compound?

Methodological Answer: Adopt tiered testing per OECD guidelines:

Abiotic Stability : Hydrolysis/photolysis studies under varying pH and UV light (λ = 254–365 nm) to assess degradation pathways.

Biotic Transformation : Use soil microcosms or activated sludge to monitor microbial degradation rates.

Ecotoxicology : Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition (72h EC₅₀) assays.

Framework adapted from ’s long-term environmental monitoring protocols.

Q. How can computational models (e.g., QSAR, molecular dynamics) predict substituent effects on this compound’s reactivity?

Methodological Answer:

- QSAR : Train models using descriptors like Hammett σ constants for phenyl substituents and dipole moments of the thiazole ring. Validate with experimental rate constants for nucleophilic substitution.

- Molecular Dynamics : Simulate solvation effects on the thioxo group’s nucleophilicity in polar vs. nonpolar solvents (GROMACS/AMBER).

emphasizes linking models to conceptual frameworks like frontier molecular orbital theory.

Q. What mechanistic insights can be gained from kinetic studies of its heterocyclic ring-opening reactions?

Methodological Answer:

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor ring-opening in acidic/basic conditions. Calculate activation energy (Eₐ) via Arrhenius plots.

- Isotopic Labeling : Introduce ¹⁸O in the pyrimidinone ring to track oxygen vs. sulfur participation in hydrolysis pathways.

’s reaction condition tables inform variable selection for kinetic experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.